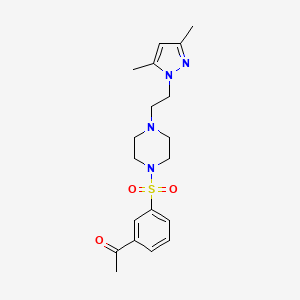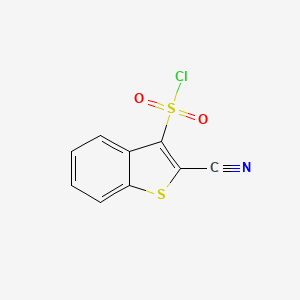![molecular formula C12H16FNO B2993778 N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1540566-41-3](/img/structure/B2993778.png)
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine, also known as FENCAMFAM, is a chemical compound that belongs to the class of cyclopropanamine derivatives. It is a research chemical that has been studied for its potential applications in the field of neuroscience. FENCAMFAM is known to interact with the central nervous system and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood. However, it is believed to function as a selective norepinephrine reuptake inhibitor. This means that it works by increasing the levels of norepinephrine in the brain, which can help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has also been shown to exhibit neuroprotective properties and may help to prevent damage to brain cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easier to work with in the lab. However, one limitation is that it is a relatively new research chemical, and more studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for the study of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on its potential use as a cognitive enhancer. Additionally, more studies are needed to fully understand the mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is a complex process that involves several steps. The first step involves the preparation of the intermediate 3-(2-Fluoroethoxy)benzaldehyde. This is achieved by reacting 3-hydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. The resulting intermediate is then reacted with cyclopropanamine to yield the final product, N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine.
Applications De Recherche Scientifique
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in the field of neuroscience. It has been shown to interact with the central nervous system and has been investigated for its potential use as a treatment for a range of neurological disorders. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-6-7-15-12-3-1-2-10(8-12)9-14-11-4-5-11/h1-3,8,11,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGUSJNTOBDBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)


![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)


![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)
![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)